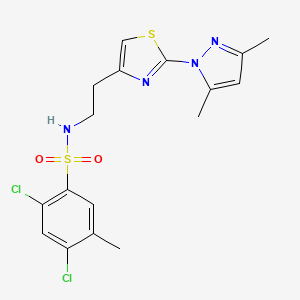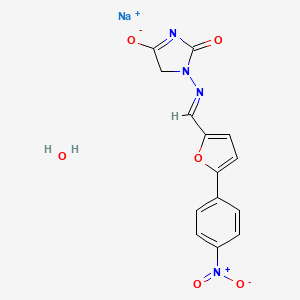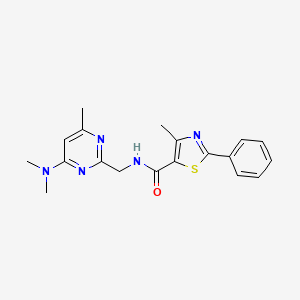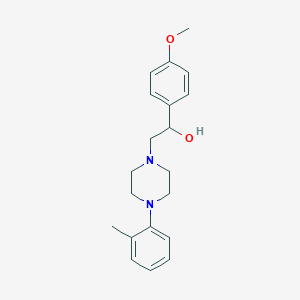
2,4-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of compounds known for their diverse chemical and physical properties, which make them useful in various applications, including as intermediates in the synthesis of more complex chemical entities. The research focuses on understanding these properties through synthesis, molecular structure elucidation, and analysis of chemical and physical behaviors.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves complex reactions, including aromatic nucleophilic substitution and cyclocondensation processes. For example, condensation of pyrazolyl phenols with chloronitrobenzenes under basic conditions leads to a series of pyrazolo-fused heterocycles through an atom-economical process (Sapegin et al., 2012). This indicates that similar methodologies could potentially be applied to the synthesis of the target compound, highlighting the importance of nucleophilic substitution reactions in constructing complex sulfonamide structures.
Molecular Structure Analysis
Molecular structure determination often employs techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. The crystal structure of related compounds has revealed significant details about their tautomeric forms and intramolecular hydrogen bonding (Beuchet et al., 1999). These studies are crucial for understanding the molecular conformation, spatial arrangement, and potential reactive sites of the compound.
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, reactions involving aromatic nucleophilic substitution and Smiles rearrangement have been utilized to construct complex heterocyclic systems (Sapegin et al., 2012). These reactions underscore the reactivity of sulfonamide derivatives towards the formation of cyclic and acyclic structures, influenced by the presence of substituents and the reaction conditions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure and the nature of substituents. Studies on related compounds have shown how crystal packing and intermolecular interactions, such as hydrogen bonding, affect their physical state and stability (Bekö et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for understanding the compound's behavior in chemical reactions. The structure-activity relationships of sulfonamide compounds reveal how modifications to the molecular structure can influence their reactivity and interaction with biological targets (Mun et al., 2012).
科学的研究の応用
DNA Binding and Anticancer Activity
- Mixed-ligand copper(II)-sulfonamide complexes containing N-sulfonamide derivatives like 2,4-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylbenzenesulfonamide demonstrate significant DNA binding and cleavage activities. These complexes exhibit potential as antiproliferative agents against yeast and human tumor cells, primarily inducing cell death through apoptosis. Their DNA interaction is modulated by the sulfonamide derivative, influencing their genotoxicity and anticancer efficiency (González-Álvarez et al., 2013).
Antimicrobial and Antifungal Activity
- Some derivatives of this compound exhibit promising antimicrobial activities. Compounds synthesized using this derivative were effective against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Hassan, 2013).
Corrosion Inhibition
- Thiazole derivatives, including those related to the compound , have been studied for their corrosion inhibition properties. They act as effective inhibitors, especially for metals like zinc in acidic environments. Their adsorption and inhibition efficiency is influenced by their molecular structure (Fouda et al., 2021).
特性
IUPAC Name |
2,4-dichloro-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2S2/c1-10-6-16(15(19)8-14(10)18)27(24,25)20-5-4-13-9-26-17(21-13)23-12(3)7-11(2)22-23/h6-9,20H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDPBZAHTCRHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)


![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2490782.png)





![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)
![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2490791.png)
![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)

![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)